molecular formula C7H7Br2N B174496 3,5-Dibromo-4-ethylpyridine CAS No. 125419-80-9

3,5-Dibromo-4-ethylpyridine

Cat. No. B174496
M. Wt: 264.94 g/mol
InChI Key: RKKOFWBLQLWAEN-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-ethylpyridine is a chemical compound with the CAS Number: 125419-80-9 . It has a molecular weight of 264.95 and its IUPAC name is 3,5-dibromo-4-ethylpyridine . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 3,5-Dibromo-4-ethylpyridine is 1S/C7H7Br2N/c1-2-5-6 (8)3-10-4-7 (5)9/h3-4H,2H2,1H3 . This indicates that the compound has a pyridine ring with bromine atoms at the 3 and 5 positions and an ethyl group at the 4 position.


Physical And Chemical Properties Analysis

3,5-Dibromo-4-ethylpyridine is a solid compound . It has a molecular weight of 264.95 and a density of 1.792 . Its boiling point is 259℃ and its flash point is 110℃ .

Scientific Research Applications

Reactivity in Chemical Synthesis

3,5-Dibromo-4-ethylpyridine demonstrates significant reactivity that is valuable in chemical synthesis. For instance, it can be transformed into 3-acetylamino-5-ethoxypyridine through a reaction involving sodium ethylate, ammonia, and acetic anhydride, highlighting its utility in producing various pyridine derivatives (Hertog, Falter, & Linde, 1948). Additionally, the reactivity of halogen atoms in similar brominated pyridines has been studied, providing insights into the potential synthetic applications of 3,5-dibromo-4-ethylpyridine in creating compounds like 5-chloro-2,4-dihydroxypyridine (Hertog, Combe, & Kolder, 2010).

Coordination Chemistry

In the field of coordination chemistry, 3,5-Dibromo-4-ethylpyridine plays a role in forming complex structures. The reaction of Co(NCS)2 with 4-ethylpyridine leads to the formation of compounds with distorted octahedral coordination of Co(II) ions. Such compounds have been studied for their magnetic properties, including slow magnetic relaxations and metamagnetic transitions, indicating potential applications in materials science (Wöhlert et al., 2013).

Catalysis

3,5-Dibromo-4-ethylpyridine-related compounds have also been explored in catalysis. For example, palladium complexes with pyridine ligands, including 4-ethylpyridine, have been isolated and studied for their ability to catalyze the aerobic oxidation of diols. This research contributes to the understanding of the chemoselective production of hydroxy ketones, which is crucial in organic synthesis and the pharmaceutical industry (Bettucci et al., 2011).

Synthesis of Complex Molecules

Research has demonstrated the utility of 3,5-dibromo-4-ethylpyridine derivatives in synthesizing complex molecules. For instance, lithiation of 3,5-dibromopyridine and subsequent reactions have been used to synthesize various substituted pyridines, which are key intermediates in the synthesis of more complex organic compounds (Gu & Bayburt, 1996).

Supercritical Fluid Chromatography

In analytical chemistry, pyridine derivatives, including 2-ethylpyridine, a compound related to 3,5-dibromo-4-ethylpyridine, have been used to develop novel stationary phases for supercritical fluid chromatography. This application is significant for the analysis of various compounds, particularly in pharmaceuticals (West et al., 2018).

Safety And Hazards

The safety data sheet (SDS) for 3,5-Dibromo-4-ethylpyridine can be found online . It’s important to refer to this document for detailed safety and hazard information.

Future Directions

While specific future directions for 3,5-Dibromo-4-ethylpyridine are not mentioned in the search results, it’s clear that this compound is a valuable building block in organic synthesis . As such, it’s likely to continue playing a key role in the development of new chemical compounds and reactions.

properties

IUPAC Name

3,5-dibromo-4-ethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c1-2-5-6(8)3-10-4-7(5)9/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKOFWBLQLWAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625162
Record name 3,5-Dibromo-4-ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-4-ethylpyridine

CAS RN

125419-80-9
Record name 3,5-Dibromo-4-ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YG Gu, EK Bayburt - Tetrahedron letters, 1996 - Elsevier
Lithiation of 3,5-dibromopyridine with LDA and subsequent reaction with electrophiles provided 4-alkyl-3,5-dibromopyridines 2 in high yield. 3-Bromo-4,5-dialkylpyridines 3 were …
Number of citations: 51 www.sciencedirect.com

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